nor-Dentatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

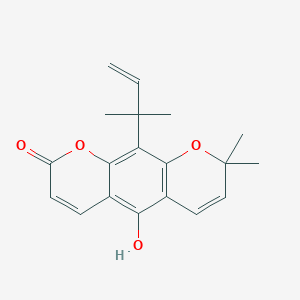

Nor-dentatin is a member of coumarins. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Inhibition of Neuroblastoma Cell Proliferation and Migration

A pivotal study demonstrated that nor-dentatin effectively inhibits the proliferation and migration of human neuroblastoma cells (SH-SY5Y). At a concentration of 100 µM, this compound exhibited significant cytotoxicity, leading to the inhibition of the anti-apoptotic protein Mcl-1, which in turn activated caspase-3 and inhibited the migratory protein MMP-9 through the GSK-3 pathway. This suggests that this compound could serve as a potential therapeutic agent against neuroblastoma by targeting key pathways involved in cancer cell survival and metastasis .

Molecular Docking Studies

Further research utilized molecular docking techniques to predict the binding interactions of this compound derivatives with proteins involved in cancer progression. The study identified several promising derivatives that showed strong binding affinities to target proteins, indicating their potential as anti-cancer agents by inhibiting pathways responsible for uncontrolled cell division .

Neuritogenic and Neuroprotective Effects

Promotion of Neurite Outgrowth

This compound has been shown to promote neurite outgrowth in cultured P19 neurons, demonstrating its neuritogenic activity. The treated neurons exhibited significantly increased branching compared to controls, suggesting that this compound may play a role in neuroregeneration and could be beneficial in conditions involving neuronal damage or degeneration .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial in protecting neurons from oxidative stress-related damage. By mitigating oxidative damage, this compound could contribute to improved neuronal health and function, making it a candidate for further exploration in neurodegenerative diseases .

Hypoglycemic Activity

Recent studies have reported that this compound exhibits hypoglycemic effects, indicating its potential application in managing diabetes. The compound's ability to lower blood glucose levels suggests it may be useful in developing new treatments for diabetes and related metabolic disorders .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Analyse Chemischer Reaktionen

Derivatives and Corresponding Benzoyl Chlorides

The table below lists the benzoyl chlorides used and their resultant derivatives:

| Derivative | Benzoyl Chloride | Notable Substituent |

|---|---|---|

| 1a | 4-Bromobenzoyl chloride | Bromine at para position |

| 1b | 3-Chlorobenzoyl chloride | Chlorine at meta position |

| 1c | 2-Chloro-4-nitrobenzoyl chloride | Nitro and chlorine at ortho/para |

| 1d | 3-Chloro-4-fluorobenzoyl chloride | Chlorine and fluorine at meta/para |

| 1e | 3-Bromobenzoyl chloride | Bromine at meta position |

| 1f | 4-Butylbenzoyl chloride | Butyl group at para position |

| 1g | 2,4,6-Trichlorobenzoyl chloride | Three chlorine atoms |

| 1h | 3-Trifluoromethylbenzoyl chloride | CF₃ group at meta position |

| 1i | 3,5-Bis(trifluoromethyl)benzoyl chloride | Two CF₃ groups at meta/para positions |

| 1j | 4-Iodobenzoyl chloride | Iodine at para position |

Spectroscopic Characterization Data

Critical spectral markers for derivatives 1a–1j compared to nordentatin (1 ):

| Parameter | Nordentatin (1) | Derivatives (1a–1j) |

|---|---|---|

| FT-IR (ν, cm⁻¹) | Broad –OH stretch (~3,400) | Absence of –OH stretch |

| ¹³C-NMR (δ, ppm) | No aromatic carbonyl signals | New benzoyl C=O signal (~161 ppm) |

| DART-MS | [M+H]⁺ at m/z 286.1 | Increased molecular weight (+ substituent mass) |

Computational Insights into Reaction Products

Molecular docking studies revealed that derivatives 1b , 1d , 1e , 1f , 1h , 1i , and 1j exhibit stable interactions with PDE4B, a cancer-related protein. Key interactions include:

-

Hydrogen bonds with Tyr103, His104, and Gln313 residues

-

Enhanced binding affinity compared to native ligands in cAMP pathway inhibition assays

Reaction Monitoring and Validation

-

TLC analysis : Confirmed reaction completion within 30–60 minutes using n-hexane/dichloromethane mobile phases .

-

Purity assessment : Achieved >95% purity via preparative TLC and NMR spectral deconvolution.

This systematic derivatization approach demonstrates nordentatin’s versatility as a scaffold for generating bioactive analogs. The data underscore the role of electron-withdrawing groups (e.g., halogens, trifluoromethyl) in enhancing molecular interactions, providing a foundation for targeted drug design .

Eigenschaften

Molekularformel |

C19H20O4 |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

5-hydroxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C19H20O4/c1-6-18(2,3)14-16-11(7-8-13(20)22-16)15(21)12-9-10-19(4,5)23-17(12)14/h6-10,21H,1H2,2-5H3 |

InChI-Schlüssel |

WYMMNGQSPNWCIK-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |

Kanonische SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.